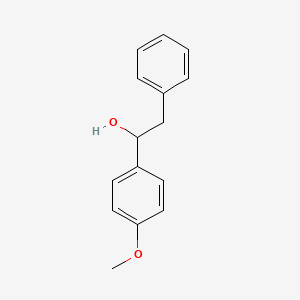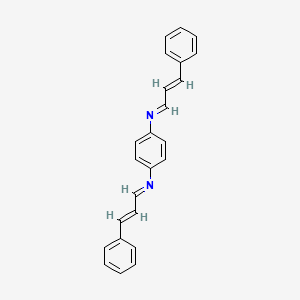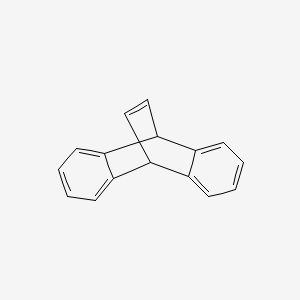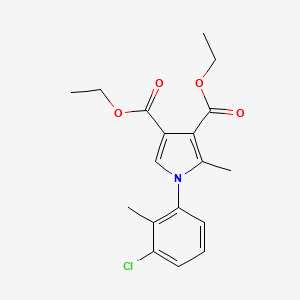
1-(4-Methoxyphenyl)-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-phenylethanol is an organic compound with the molecular formula C15H16O2 It is a secondary alcohol characterized by a methoxy group attached to a benzene ring and a phenyl group attached to the ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-2-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a biocatalyst such as Lactobacillus senmaizuke . The reaction conditions for this biocatalytic reduction include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of chemical catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzophenone, while reduction may produce this compound derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylethanol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but has a different core structure.
4-Methoxyamphetamine: Although structurally different, it contains the methoxyphenyl group and exhibits distinct pharmacological properties.
Uniqueness
1-(4-Methoxyphenyl)-2-phenylethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance.
Propiedades
Número CAS |
5422-47-9 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-phenylethanol |
InChI |
InChI=1S/C15H16O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |
Clave InChI |
LZGPSZXEKATVDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)



![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)

![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)




